molecular formula C9H14 B13140325 1-(Propan-2-yl)cyclohexa-1,4-diene CAS No. 62782-27-8

1-(Propan-2-yl)cyclohexa-1,4-diene

Cat. No.: B13140325
CAS No.: 62782-27-8
M. Wt: 122.21 g/mol
InChI Key: RGMGAPYVLURMAG-UHFFFAOYSA-N
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Description

1-ISOPROPYLCYCLOHEXA-1,4-DIENE is an organic compound that belongs to the class of cyclohexadienes. It is characterized by the presence of an isopropyl group attached to a cyclohexa-1,4-diene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be synthesized through various methods. One common approach involves the Birch reduction of aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method avoids over-reduction to the fully saturated ring, allowing for the selective formation of the desired diene.

Industrial Production Methods: Industrial production of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE typically involves large-scale Birch reduction processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-ISOPROPYLCYCLOHEXA-1,4-DIENE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the diene to cyclohexane derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction typically produces cyclohexane derivatives .

Scientific Research Applications

1-ISOPROPYLCYCLOHEXA-1,4-DIENE has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE involves its ability to undergo various chemical transformations. The compound can form resonance-stabilized carbocations, which are key intermediates in many of its reactions. These carbocations can undergo further reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-ISOPROPYLCYCLOHEXA-1,4-DIENE can be compared with other similar compounds, such as:

The uniqueness of 1-ISOPROPYLCYCLOHEXA-1,4-DIENE lies in its specific substitution pattern and the resulting chemical behavior, which distinguishes it from other cyclohexadienes and related compounds .

Biological Activity

1-(Propan-2-yl)cyclohexa-1,4-diene, also known as isopropyl cyclohexadiene, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has a unique structure characterized by a cyclohexadiene ring with an isopropyl group attached. Its molecular formula is C₉H₁₄, and it possesses both double bonds and a branched alkyl group, which contribute to its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have explored the antiproliferative effects of compounds related to this compound. Research indicates that derivatives of cyclohexadiene can inhibit cell proliferation in various cancer cell lines. For instance, compounds with structural similarities have shown significant activity against MCF-7 breast cancer cells, with IC50 values ranging from 10 to 33 nM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
This compoundMCF-7TBDTubulin assembly inhibition
Combretastatin A-4MDA-MB-23123–33Colchicine-binding site inhibitor
β-lactam derivativesVarious10–33Antimitotic effects

The biological activity of this compound is primarily attributed to its ability to interact with tubulin, inhibiting its polymerization. This mechanism is crucial for disrupting the mitotic spindle formation during cell division, leading to apoptosis in cancer cells. The interaction at the colchicine-binding site on tubulin has been highlighted as a significant pathway through which these compounds exert their effects .

Antibacterial Activity

In addition to its antiproliferative properties, related compounds have demonstrated antibacterial activity. Essential oils containing cyclohexene derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured during antibacterial assays indicate a promising potential for these compounds in treating bacterial infections .

Table 2: Antibacterial Activity of Cyclohexene Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Okoume Essential OilS. aureus20
Aiele Essential OilE. coli6

Case Studies

A notable case study involved the synthesis and evaluation of novel analogues derived from cyclohexadiene structures. These analogues were tested for their antiproliferative activities in vitro against breast cancer cell lines. The results indicated that specific substitutions on the cyclohexadiene ring significantly enhanced their biological activity compared to the parent compound .

Properties

CAS No.

62782-27-8

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1-propan-2-ylcyclohexa-1,4-diene

InChI

InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

RGMGAPYVLURMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CCC=CC1

Origin of Product

United States

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